Arecoline hydrochloride

Receptor Pharmacology Muscarinic Acetylcholine Receptors Agonist Profiling

Arecoline hydrochloride (CAS 61-94-9) is the exclusive research-grade hydrochloride salt of the natural alkaloid arecoline, distinguished by its dual partial agonism at both muscarinic (M1–M5) and nicotinic acetylcholine receptors. This unique polypharmacological profile, which is not replicated by other standard mAChR agonists such as pilocarpine or oxotremorine, makes it an essential tool compound for dissecting cholinergic neurotransmission and investigating betel quid addiction mechanisms. With high aqueous solubility (≥250 mg/mL) and a defined selectivity window (M1/M3 EC50 ≤11 nM), this compound enables robust in vitro and in vivo experimental designs without DMSO artifacts. Secure your supply of this high-purity (≥98%) reference standard for advanced neuropharmacology research today.

Molecular Formula C8H14ClNO2
Molecular Weight 191.65 g/mol
CAS No. 61-94-9
Cat. No. B1665756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArecoline hydrochloride
CAS61-94-9
SynonymsArecoline hydrochloride;  NSC 172133;  NSC-172133;  NSC172133
Molecular FormulaC8H14ClNO2
Molecular Weight191.65 g/mol
Structural Identifiers
SMILESCN1CCC=C(C1)C(=O)OC.Cl
InChIInChI=1S/C8H13NO2.ClH/c1-9-5-3-4-7(6-9)8(10)11-2;/h4H,3,5-6H2,1-2H3;1H
InChIKeyLQSWCSYIDIBGRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Arecoline Hydrochloride (CAS 61-94-9) – A Non‑selective Muscarinic Acetylcholine Receptor Agonist with Nicotinic Activity for Cholinergic System Research


Arecoline hydrochloride, the hydrochloride salt of the naturally occurring alkaloid arecoline, is a non‑selective partial agonist at muscarinic acetylcholine receptors (mAChRs; M1–M5) and exhibits additional activity at nicotinic acetylcholine receptors (nAChRs) [1][2]. This dual cholinergic activity distinguishes it from many classical muscarinic agonists that lack significant nicotinic action, positioning it as a valuable tool compound for investigating cholinergic neurotransmission in neuropharmacology and behavioral neuroscience.

Why Arecoline Hydrochloride Cannot Be Simply Substituted with Other Muscarinic Agonists in Preclinical Studies


Although arecoline, arecaidine, pilocarpine, and oxotremorine all activate mAChRs, they exhibit distinct receptor subtype selectivity profiles, divergent central versus peripheral effect ratios, and unique off‑target activities [1][2]. Arecoline hydrochloride, in particular, possesses a narrow therapeutic window and a unique dual mAChR/nAChR agonism that is not replicated by other in‑class compounds [3]. Consequently, substitution with a generic mAChR agonist will alter the pharmacological signature and confound experimental outcomes, making the specific use of arecoline hydrochloride essential for studies requiring its precise cholinergic profile.

Quantitative Differentiation Evidence for Arecoline Hydrochloride (CAS 61-94-9) Against Key Comparators


Receptor Subtype Activation Profile: EC50 Values Across Human mAChR Subtypes M1–M5

Arecoline hydrochloride activates human mAChR subtypes M1–M5 with distinct EC50 values of 7 nM (M1), 95 nM (M2), 11 nM (M3), 410 nM (M4), and 69 nM (M5), as determined in functional assays [1]. This profile contrasts with that of the endogenous agonist acetylcholine, which displays a different rank order of potency, and with arecaidine, a related Areca alkaloid that exhibits markedly lower affinity across all subtypes [2]. The 58‑fold difference in potency between M1 (7 nM) and M4 (410 nM) represents a quantifiable selectivity window not present in many other muscarinic agonists.

Receptor Pharmacology Muscarinic Acetylcholine Receptors Agonist Profiling

Dual mAChR/nAChR Agonism: A Distinct Cholinergic Signature

In a systematic evaluation of Areca alkaloids using Xenopus oocytes expressing human receptors, arecoline produced significant activation of nicotinic acetylcholine receptors (nAChR), specifically the α4β2 subtype, whereas the structurally similar compound guvacoline activated mAChRs but failed to activate nAChRs [1]. This dual agonism is not shared by pilocarpine, a classical muscarinic agonist, nor by arecaidine, which exhibits reduced nAChR activity [2]. The unique combination of mAChR and nAChR agonism distinguishes arecoline hydrochloride from other cholinergic tool compounds.

Nicotinic Acetylcholine Receptors Addiction Research Cholinergic Pharmacology

Aqueous Solubility Advantage Over the Hydrobromide Salt

Arecoline hydrochloride demonstrates superior aqueous solubility compared to the commonly used hydrobromide salt. The hydrochloride form achieves a water solubility of ≥250 mg/mL (1610.93 mM) , whereas the hydrobromide salt is reported to be soluble at approximately 47 mg/mL (199.05 mM) in water under the same conditions . This 5.3‑fold higher solubility (by mass) facilitates the preparation of concentrated stock solutions for in vitro assays and simplifies in vivo dosing formulations.

Formulation Solubility Salt Selection

Cognitive Enhancement in Primate Model with Narrow Therapeutic Window

In a direct head‑to‑head comparison of four cholinomimetics in primates, arecoline hydrochloride improved visual recognition memory performance at a dose of 0.1 mg/kg, increasing choice accuracy from approximately 55% to 70% correct [1]. However, this same dose induced marked adverse side‑effects, including salivation and tremor, and higher doses (up to 1.8 mg/kg) failed to produce additional cognitive benefit. In contrast, physostigmine improved performance across a broader dose range (0.001–0.03 mg/kg) without the same degree of peripheral side effects, and pilocarpine improved performance over a wider dose range (0.125–0.35 mg/kg) [1]. This narrow effective dose window is a defining characteristic of arecoline hydrochloride that must be considered in experimental design.

Cognition Memory Primate Models Scopolamine

Acute Toxicity Profile (LD50) for Murine Models

The acute toxicity of arecoline hydrochloride in mice has been established through multiple routes of administration, with oral LD50 values of 371 mg/kg (males) and 309 mg/kg (females), subcutaneous LD50 of 97 mg/kg (both sexes), and intraperitoneal LD50 values of 120 mg/kg (males) and 109 mg/kg (females) [1]. These values are consistent with its classification as a moderately toxic cholinergic alkaloid and provide a quantifiable safety margin for in vivo studies. By comparison, the endogenous agonist acetylcholine has an extremely short half‑life and is not used systemically, while other muscarinic agonists such as pilocarpine exhibit different LD50 profiles [2].

Toxicology Safety Pharmacology In Vivo Studies

Recommended Research Applications for Arecoline Hydrochloride (CAS 61-94-9) Based on Quantitative Evidence


Investigating M1 and M3 Muscarinic Receptor Function at Low Nanomolar Concentrations

Utilize arecoline hydrochloride at concentrations ≤10 nM to selectively activate M1 and M3 receptors, as indicated by EC50 values of 7 nM (M1) and 11 nM (M3), while minimizing M4 engagement (EC50 = 410 nM) [1]. This concentration range is suitable for in vitro electrophysiology or calcium flux assays designed to probe M1/M3‑mediated signaling pathways.

Studying Nicotinic–Muscarinic Receptor Crosstalk in Addiction Models

Employ arecoline hydrochloride as a dual mAChR/nAChR agonist to examine the interplay between these cholinergic systems [1]. The compound's significant α4β2 nAChR activation, absent in guvacoline and arecaidine, makes it a unique tool for investigating receptor interactions relevant to betel quid addiction and nicotine dependence mechanisms.

Formulation of High‑Concentration Aqueous Stock Solutions for In Vivo Dosing

Leverage the high aqueous solubility of the hydrochloride salt (≥250 mg/mL) to prepare concentrated stock solutions without the use of DMSO or other organic co‑solvents [1]. This property simplifies the preparation of intraperitoneal or subcutaneous dosing formulations and reduces the risk of vehicle‑induced behavioral or physiological artifacts in rodent studies.

Primate Cognitive Studies with Careful Dose Titration

In non‑human primate models of cognition, arecoline hydrochloride should be administered at 0.1 mg/kg (IM) to achieve memory enhancement, but doses must be titrated with caution due to the narrow therapeutic window and accompanying peripheral side effects [1]. This application is best suited for studies where the objective is to investigate cholinergic modulation of memory retrieval rather than for broad‑spectrum cognitive enhancement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Arecoline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.